4,6-Diamino-2-chloronicotinonitrile
Description
4,6-Diamino-2-chloronicotinonitrile is a substituted pyridine derivative featuring amino groups at positions 4 and 6, a chlorine atom at position 2, and a nitrile functional group at position 3. This compound is part of the nicotinonitrile family, which is widely studied for its applications in pharmaceutical and agrochemical synthesis. The amino groups contribute to its nucleophilic reactivity, while the chlorine and nitrile moieties enhance its versatility in cross-coupling reactions and heterocyclic scaffold formation.
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4,6-diamino-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) |
InChI Key |
UGAMQEFGPSGPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)Cl)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-chloronicotinonitrile typically involves the chlorination of 4,6-diamino-2-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride with ammonia water . Another method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by chlorination .
Industrial Production Methods
Industrial production methods for 4,6-Diamino-2-chloronicotinonitrile are designed to maximize yield and minimize costs. These methods often involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Ammonia Water: Used for neutralizing hydrochlorides.
Sodium Methoxide: Used in the synthesis of precursor compounds
Major Products
2-Chloronicotinic Acid: Formed by the hydrolysis of the nitrile group.
Various Substituted Derivatives: Formed by substitution reactions with different nucleophiles.
Scientific Research Applications
4,6-Diamino-2-chloronicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions, such as the oxidation of sulfides to sulfoxides . Additionally, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) when interacting with bacterial cells .
Comparison with Similar Compounds
Reactivity Trends
Application Gaps
- Limited data on the reference compound’s thermal stability or toxicity necessitate further studies, contrasting with the safety protocols documented for 6-Amino-5-nitropicolinonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
